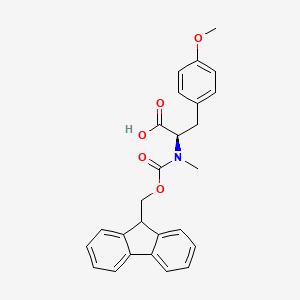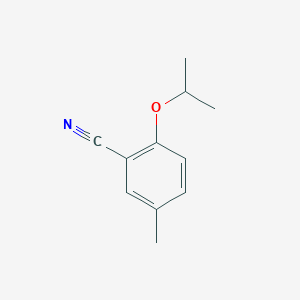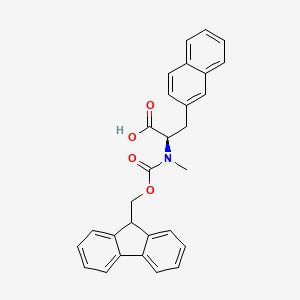![molecular formula C11H12BrN3 B1442941 4-[2-(4-溴-1H-吡唑-1-基)乙基]苯胺 CAS No. 1182985-22-3](/img/structure/B1442941.png)
4-[2-(4-溴-1H-吡唑-1-基)乙基]苯胺
描述
The compound “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” is a complex organic molecule that contains a brominated pyrazole ring attached to an aniline group via an ethyl linker . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a brominated pyrazole ring, an ethyl linker, and an aniline group. The bromine atom on the pyrazole ring would be expected to significantly influence the compound’s chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the brominated pyrazole and aniline groups. For example, the bromine atom would likely make the compound relatively heavy and possibly more reactive .科学研究应用
抗菌活性
吡唑衍生物因其抗菌特性而被广泛研究。4-溴-1H-吡唑部分的存在可能有助于该化合物作为微生物生长的潜在抑制剂发挥作用。 研究表明,咪唑和吡唑化合物表现出抗菌、抗真菌和抗病毒活性 。这使得“4-[2-(4-溴-1H-吡唑-1-基)乙基]苯胺”成为开发新抗菌剂的候选药物,这些抗菌剂可能对耐药菌株和病毒有效。
降压潜力
吡唑衍生物已被合成和评估其降压潜力。 吡唑核用各种取代基(如 4-溴基团)进行修饰可以影响这些化合物作为降压剂的生物活性及其效力 。
抗利什曼原虫和抗疟疾活性
最近的研究强调了吡唑衍生物在治疗利什曼病和疟疾等热带疾病方面的潜力。 合成的吡唑衍生物分别对利什曼原虫属和伯氏疟原虫表现出有希望的体外和体内活性 。这表明“4-[2-(4-溴-1H-吡唑-1-基)乙基]苯胺”可以作为开发新的抗利什曼原虫和抗疟疾药物的起点。
酶抑制
已知吡唑环与多种酶相互作用,充当抑制剂。这种特性在药物设计中特别有用,其中酶抑制是治疗疾病的常见策略。 4-溴-1H-吡唑部分可用于开发肝醇脱氢酶等酶的抑制剂,肝醇脱氢酶参与酒精代谢 。
作用机制
Target of Action
Similar compounds such as imidazole and pyrazoline derivatives have been reported to interact with a broad range of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a variety of biological and pharmacological activities . For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially by scavenging free radicals and reactive oxygen species (ROS) .
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially reducing oxidative stress and cellular damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
未来方向
生化分析
Biochemical Properties
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This alteration can lead to significant changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline exerts its effects through specific binding interactions with biomolecules. It inhibits certain enzymes, such as those involved in oxidative phosphorylation, thereby affecting cellular energy production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, it affects the oxidative phosphorylation pathway by inhibiting key enzymes . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .
属性
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPLPZKUQWGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


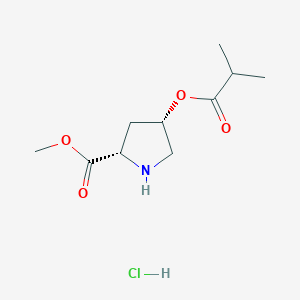

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
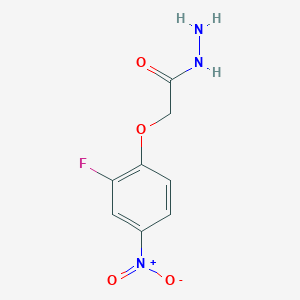

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)




